molecular formula C7H5N3O B189246 Pyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 24410-19-3

Pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No. B189246
CAS RN: 24410-19-3
M. Wt: 147.13 g/mol
InChI Key: XKEBMWRWBWRQAO-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidin-4(1H)-one is a chemical compound that has been identified as having broad-spectrum antibacterial activity and reasonable antifungal activity1. It is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities2.



Synthesis Analysis

The synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one was optimized by varying solvents, catalysts, and the use of microwave irradiation. The best conditions used DMF as a solvent, I2 (10 mol%), and a 30 minutes reaction time compared to 15 hours for classic conventional heating1. A versatile and efficient chemical approach to this class of molecules involves the concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatization to give novel compounds with potential as kinase inhibitors3.



Molecular Structure Analysis

The molecular structure of Pyrido[2,3-d]pyrimidin-4(1H)-one was ascertained by spectral techniques including 1H, 13C NMR, UV-visible, and FT-IR spectroscopy as well as single-crystal X-ray diffraction analysis4.



Chemical Reactions Analysis

The chemical reactions of Pyrido[2,3-d]pyrimidin-4(1H)-one involve the fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact5.



Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrido[2,3-d]pyrimidin-4(1H)-one are not explicitly mentioned in the search results. However, the mass spectra of the four pyrido[2,3-d]-, pyrido[3,2-d]-, pyrido[3,4-d]-, and pyrido[4,3-d]-pyrimidin-4(3H)-ones, and the corresponding four -pyrimidine-2,4(1H,3H)-diones, and a number of methyl-, hydroxy-, and phenyl-substituted derivatives of these compounds have been measured5.


Scientific Research Applications

5. Anticonvulsant and Antipyretic Activities

  • Application Summary: Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including anticonvulsant and antipyretic activities .
  • Methods of Application: The structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of various targets has been studied. This has led to the design of new selective, effective, and safe anticonvulsant and antipyretic agents .
  • Results: The results of these studies have shown that Pyrido[2,3-d]pyrimidine derivatives can be effective anticonvulsant and antipyretic agents .

6. Synthesis of Tetrahydropteroic Acid Derivatives

  • Application Summary: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
  • Methods of Application: The structure features, reactions, and synthetic methodologies of pyrido[4,3-d]pyrimidines have been studied. These studies have led to the development of new methods for the synthesis of tetrahydropteroic acid derivatives .
  • Results: The results of these studies have shown that Pyrido[2,3-d]pyrimidine derivatives can be effectively used in the synthesis of tetrahydropteroic acid derivatives .

Safety And Hazards

The safety and hazards of Pyrido[2,3-d]pyrimidin-4(1H)-one are not explicitly mentioned in the search results. However, it’s known that Pyrido[2,3-d]pyrimidin-4(1H)-one has broad-spectrum antibacterial activity and reasonable antifungal activity1.


Future Directions

The future directions of Pyrido[2,3-d]pyrimidin-4(1H)-one research are not explicitly mentioned in the search results. However, it’s known that Pyrido[2,3-d]pyrimidin-4(1H)-one is an emerging scaffold in medicinal chemistry with a broad spectrum of activities2. This suggests that there is potential for further research and development in this area.


properties

IUPAC Name

3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEBMWRWBWRQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179165
Record name 4-Hydroxypyrido (2,3-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,3-d]pyrimidin-4(1H)-one

CAS RN

24410-19-3
Record name 4-Hydroxypyrido (2,3-d)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrido[2,3-d]pyrimidin-4(1H)-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxypyrido (2,3-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
ARBA El-Gazzar, HN Hafez - Bioorganic & medicinal chemistry letters, 2009 - Elsevier
4-Substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones 4a–c were synthesized by oxidation of 4-substituted-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones 3a–c which were in turn prepared from …
Number of citations: 120 www.sciencedirect.com
EA Sidorova, ES Kostenko, IS Arustamova… - Chemistry of …, 2011 - Springer
The reactions of 2-aminonicotinamides with triethyl orthoformate, carboxylic acids chlorides, aldehydes, and 2-formylbenzoic acid were studied. As a result pyrido[2,3-d]pyrimidin-4(1H)-…
Number of citations: 8 link.springer.com
Q Ye, J Ma, P Wang, C Wang, M Sun, Y Zhou… - Bioorganic & Medicinal …, 2023 - Elsevier
Wee1 has emerged as a potential target in cancer therapy due to its critical role in the regulation of the cell cycle. Here, we describe a series of Wee1 inhibitors with a novel scaffold that …
Number of citations: 3 www.sciencedirect.com
M Suresh, P Lavanya, KN Raju… - Organic …, 2011 - search.proquest.com
A series of novel 2-(4-substitutedbenzylthio)-5-amino-6-(benzo [d] thiazol-2-yl)-7-(4-chlorophenyl) pyrido [2, 3-d] pyrimidin-4 (3H)-one derivatives were synthesized and evaluated for …
Number of citations: 13 search.proquest.com
P Yadav, K Shah - Chemical Biology & Drug Design, 2021 - Wiley Online Library
Pyrido[2,3‐d]pyrimidine, a fused hetero‐bicyclic nucleus containing pyridine and pyrimidine rings has attained the momentary attention in the sphere of multicomponent synthetic …
Number of citations: 21 onlinelibrary.wiley.com
Nisha, MC Sharma, R Kumar, Y Kumar - ChemistrySelect, 2018 - Wiley Online Library
We report herein an efficient, straightforward and ligand free synthesis of aminopyridyl carboxylates, an important building block used in pharmaceuticals and agrochemicals. The C(sp …
AS Shawali, MAN Mosselhi… - Journal of Sulfur …, 2006 - Taylor & Francis
New functionalized pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one derivatives were synthesized via reaction of the hydrazonoyl halides with 7-(4-nitrophenyl)-5-phenyl-2,3-…
Number of citations: 9 www.tandfonline.com
G Fatma E, B Farid A - 2005 - pesquisa.bvsalud.org
The synthesis of a new series of Pyrido [2, 3-d]-pyrimidine derivatives 8-13 and their corresponding S-methyl analogs 14 pyrimidines 26, 27 are also prepared. The structures of the …
Number of citations: 0 pesquisa.bvsalud.org
M Mamaghani, F Shirini, E Bassereh, RH Nia - Journal of Saudi Chemical …, 2016 - Elsevier
Indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidin-4,6-(5H,11H)dione derivatives were synthesized regioselectively in high yields by a three-component reaction of 1,3-indanedione, aromatic …
Number of citations: 20 www.sciencedirect.com
MH Roknabadi, MH Mosslemin… - Eurasian Journal of …, 2017 - academia.edu
A series of 13 aryl indeno [2’, 1’: 5, 6] pyrido [2, 3-d] pyrimidine-2, 4, 6-(3H, 5H, 11H)-triones, 8 of which are new, were synthesized regioselectively in high yields by a threecomponent …
Number of citations: 2 www.academia.edu

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